1-(trimethylsilyl)cyclopropane-1-carbaldehyde
Description
Properties
CAS No. |
81236-83-1 |
|---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
1-trimethylsilylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7(6-8)4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
OOCMVRXBUSLCRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Trimethylsilyl Cyclopropane 1 Carbaldehyde
Mechanistic Pathways of Cyclopropane (B1198618) Ring Transformations
The inherent ring strain of the cyclopropane moiety in 1-(trimethylsilyl)cyclopropane-1-carbaldehyde makes it a latent reactive functional group. Both acid and base catalysis can effectively promote ring-opening and rearrangement reactions, albeit through distinctly different mechanistic pathways.
Under acidic conditions, the aldehyde group is the initial site of activation. Protonation or coordination with a Lewis acid enhances the electrophilicity of the carbonyl carbon and, by extension, polarizes the adjacent carbon-carbon bonds of the cyclopropane ring, rendering them more susceptible to cleavage.
The reaction can proceed through several pathways, often involving cationic intermediates. One common mechanism involves the formation of a cyclopropylcarbinyl cation. This intermediate is notoriously unstable and can rapidly rearrange. For instance, Au(I)-catalyzed rearrangements of substrates containing cyclopropyl (B3062369) groups have been used as probes for cationic intermediates. nih.gov In the case of this compound, acid-activation would facilitate the formation of a carbocation at the β-position relative to the silicon atom. This cation can then undergo a Grob-type fragmentation or rearrange to a more stable cyclobutyl cation. nih.govbeilstein-journals.org
Another potential pathway involves a concerted ring-opening process where the departure of a leaving group (facilitated by the acid) occurs simultaneously with the cleavage of a cyclopropane bond. The stereochemistry of such reactions is governed by orbital symmetry rules, with disrotatory ring opening being typical for cyclopropyl cations. tue.nl The presence of the trimethylsilyl (B98337) group plays a decisive role in controlling the regioselectivity of the ring opening, a factor discussed in detail in section 3.2.
In the presence of a base or a nucleophile, the reaction mechanism is fundamentally different, proceeding through anionic intermediates. The aldehyde function is the primary site of attack for a nucleophile. This initial addition generates a tetrahedral anionic intermediate (an alkoxide).
The increased electron density at this center can facilitate the cleavage of the strained cyclopropane ring. This process is analogous to the base-promoted ring opening of other donor-acceptor cyclopropanes. rsc.org In such systems, an increase in electron density on a substituent facilitates the cleavage of the adjacent C1–C2 bond of the cyclopropane ring. rsc.org For this compound, the resulting alkoxide from nucleophilic addition could trigger the cleavage of a distal cyclopropane bond, leading to the formation of a ring-opened enolate. This enolate can then be protonated or trapped by an electrophile to yield the final product. The specific outcome depends on the nature of the nucleophile and the reaction conditions.
Role of the Trimethylsilyl Group in Reaction Selectivity and Rate
The trimethylsilyl (TMS) group is not a mere spectator in the reactions of this compound. It exerts profound control over both the rate and the selectivity of the cyclopropane ring transformations through a combination of stereoelectronic effects.
Stereoelectronic effects are phenomena where the spatial arrangement of orbitals dictates the reactivity and stability of a molecule. pitt.edumdpi.com The silicon atom in the TMS group influences adjacent reactive centers through effects known as the α- and β-silicon effects. wikipedia.org The most relevant phenomenon for the ring-opening of this compound is the β-silicon effect, which describes the stabilization of a positive charge on a carbon atom that is β to the silicon atom. wikipedia.org
This stabilization arises from hyperconjugation, an interaction between the electrons in the carbon-silicon (C-Si) sigma (σ) bond and the empty p-orbital of the adjacent carbocation. This orbital overlap delocalizes the positive charge, lowering the energy of the cationic intermediate and the transition state leading to it. For this hyperconjugation to be maximal, a specific geometric alignment is required: the C-Si bond must be antiperiplanar to the empty p-orbital of the carbocation. wikipedia.org This geometric constraint can dictate the conformation of reactive intermediates and influence the stereochemical outcome of reactions. nih.gov
The β-silicon effect has a dramatic impact on reaction rates, often leading to significant accelerations. Solvolysis reactions that proceed through β-silyl carbocations can be enhanced by factors of up to 10¹². nih.gov This powerful stabilizing effect is central to the acid-catalyzed ring-opening of silylated cyclopropanes.
When this compound is subjected to acid catalysis, any developing positive charge on the cyclopropane carbons adjacent to the TMS-bearing carbon will be a β-silyl carbocation. This potent stabilization preferentially directs bond cleavage to form this specific intermediate over other potential cationic species. Research on the solvolysis of related systems, such as 1-(trimethylsilylmethyl)cyclopropyl mesylate, has provided quantitative data on this effect, demonstrating rate enhancements of approximately 10⁶ and significant carbocation stabilization energies. nih.gov Stable β-silyl carbocations have even been prepared and characterized at room temperature, providing direct evidence of their stability. nih.gov
| Substrate/System | Observed Effect | Magnitude of Effect | Reference |
|---|---|---|---|
| 1-(trimethylsilylmethyl)cyclopropyl mesylate | Solvolysis Rate Enhancement | ~10⁶ | nih.gov |
| General β-Silyl Systems | Potential Rate Enhancement | Up to 10¹² | nih.gov |
| 1-phenyl-2-trimethylsilylcyclopropyl chlorides | Solvolysis Rate Enhancement | 10³ - 10⁴ | nih.gov |
| Computational Study (B3LYP/6-31G*) | Carbocation Stabilization Energy | 16.6 kcal/mol | nih.gov |
Specific Reaction Mechanisms
Based on the principles outlined above, specific mechanistic pathways for the transformation of this compound can be detailed.
Acid-Catalyzed Ring Opening:
Activation: The reaction initiates with the protonation of the carbonyl oxygen by an acid (H⁺), forming a protonated aldehyde intermediate. This step increases the electrophilicity of the carbonyl carbon.
Ring Cleavage and Cation Formation: The C-C bond of the cyclopropane ring between the two adjacent carbons cleaves. This cleavage is directed to form the most stable carbocationic intermediate. The positive charge develops on the carbon atom β to the silicon atom, resulting in a highly stabilized β-silyl carbocation. This stabilization is achieved through hyperconjugation with the C-Si σ-bond.
Nucleophilic Attack/Rearrangement: The resulting ring-opened cationic intermediate is highly electrophilic. It can be trapped by a nucleophile present in the reaction medium (e.g., water, alcohol), leading to a functionalized linear product. Alternatively, it may undergo further intramolecular rearrangement or elimination depending on the specific reaction conditions.
Base-Catalyzed Ring Opening (via Nucleophilic Addition):
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.
Anionic Rearrangement: The negative charge on the oxygen atom increases the electron density in the molecule. This facilitates the cleavage of the strained C-C bond of the cyclopropane ring in an anionic rearrangement. The ring opens to form a more stable enolate intermediate.
Protonation: The enolate intermediate is then protonated by a proton source (e.g., solvent, conjugate acid of the base), yielding the final, neutral ring-opened product. The regiochemistry of the final product is determined by the position of the double bond in the enolate and where protonation occurs.
These distinct mechanisms highlight the versatility of this compound as a synthetic building block, where the reaction outcome can be selectively controlled by the choice of acidic or basic conditions, leveraging the powerful directing effects of the trimethylsilyl group.
Mechanistic Insights into Prins Cyclization Involving Cyclopropylsilyl Alcohols
The Prins cyclization, a powerful acid-mediated carbon-carbon bond-forming reaction, has been investigated using terminal cyclopropylsilyl alcohols, which can be derived from the reduction of this compound. These studies provide significant mechanistic insights into the formation of polysubstituted tetrahydropyrans. nih.govacs.org
The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. acs.org In this specific context, the cyclopropyl group of the cyclopropylsilyl alcohol acts as a latent homoallylic cation equivalent. The process is initiated by the reaction of the cyclopropylsilyl alcohol with an aldehyde in the presence of a Lewis acid, which forms an oxocarbenium ion intermediate. nih.govacs.org This is followed by an intramolecular attack from the cyclopropane ring, which opens to form a more stable cation, leading to the cyclized tetrahydropyran (B127337) product.
A key finding is that the reaction pathway appears to proceed through common intermediates, regardless of the stereochemistry of the starting diastereomeric alcohol. nih.govresearchgate.net When different diastereomers of the cyclopropylsilyl alcohol were reacted with various aldehydes, they produced the same tetrahydropyranyl derivatives. nih.gov This suggests that after the initial steps, the reaction converges onto a shared mechanistic route.
The proposed mechanism involves several key steps:
Formation of an Oxocarbenium Ion: The Lewis acid activates the aldehyde, which then reacts with the cyclopropylsilyl alcohol.
Intramolecular Cyclization and Ring Opening: The cyclopropane ring, acting as the π-nucleophile, attacks the oxocarbenium ion. This results in the opening of the strained three-membered ring to form a stabilized β-silyl carbocation intermediate. acs.org
Chloride Capture: A nucleophile, such as a chloride ion (often from a co-reagent like TMSCl), traps the carbocation.
Silyl (B83357) Group Elimination: The final step involves the loss of the silyl group, which facilitates the formation of an endocyclic double bond, yielding the dihydropyran product in some cases, or a saturated tetrahydropyran after subsequent steps. acs.org
The choice of Lewis acid and halogen source has been shown to be critical for the reaction's success, influencing both yield and stereoselectivity. For instance, the combination of Bismuth(III) chloride (BiCl₃) and Trimethylsilyl chloride (TMSCl) has been identified as a highly effective catalytic system, providing high yields and excellent diastereoselectivity for the formation of 2,3,4,6-tetrasubstituted tetrahydropyrans. nih.govacs.org
The reaction is versatile, accommodating a wide range of aldehydes, including alkyl, vinyl, and aromatic variants, demonstrating its broad synthetic utility for creating complex, polysubstituted oxygen heterocycles from cyclopropylsilyl alcohol precursors. nih.govresearchgate.net
| Lewis Acid | Halogen Source | Aldehyde Type | Yield | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| BiCl₃ (cat.) | TMSCl | Aromatic | High | Excellent (single diastereoisomer) | nih.govacs.org |
| FeCl₃ (cat.) | TMSCl | Aromatic | High | Good | nih.govacs.org |
| BiCl₃ (cat.) | TMSBr | Aromatic | High | Excellent | nih.gov |
| BiCl₃ (cat.) | TMSI | Aromatic | High | Excellent | nih.gov |
| BiCl₃ (cat.) | TMSCl | Alkyl | High | Excellent | nih.gov |
| BiCl₃ (cat.) | TMSCl | Vinyl | High | Excellent | nih.gov |
Stereochemical Control and Diastereoselectivity in 1 Trimethylsilyl Cyclopropane 1 Carbaldehyde Chemistry
Diastereoselective Synthesis Approaches
The diastereoselective construction of the 1-(trimethylsilyl)cyclopropane-1-carbaldehyde framework can be approached through various synthetic strategies. Key among these are the control of stereochemistry during the formation of the cyclopropane (B1198618) ring itself and the stereocontrolled rearrangement of precursor molecules.
Cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene, are a cornerstone for the synthesis of cyclopropane derivatives. The stereochemical outcome of these reactions is often dictated by the geometry of the starting alkene and the nature of the cyclopropanating agent. The addition is typically stereospecific, meaning that a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-product. figshare.commasterorganicchemistry.com
For the synthesis of a substituted this compound, a logical precursor would be a trimethylsilyl-substituted α,β-unsaturated aldehyde. The diastereoselectivity of the cyclopropanation can be influenced by the presence of chiral auxiliaries or directing groups within the substrate. For instance, a general strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves an aldol-cyclopropanation-retro-aldol sequence. rsc.orgnih.govrsc.org In this approach, an α,β-unsaturated aldehyde is first reacted with a chiral auxiliary to form a syn-aldol adduct. The hydroxyl group in this adduct then directs the cyclopropanation of the double bond, controlling the facial selectivity of the carbene addition. rsc.org Subsequent retro-aldol cleavage removes the chiral auxiliary, yielding an enantiomerically enriched cyclopropane carboxaldehyde. rsc.orgnih.govrsc.org While not specifically documented for the trimethylsilyl (B98337) derivative, this methodology illustrates a powerful principle for controlling stereochemistry.
The choice of cyclopropanating reagent is also critical. Reagents like those used in the Simmons-Smith reaction (organozinc carbenoids) can exhibit high diastereoselectivity, often directed by nearby polar functional groups such as hydroxyls. unl.pt The coordination of the zinc reagent to the oxygen atom directs the methylene (B1212753) transfer to one face of the double bond, thus establishing the relative stereochemistry of the newly formed cyclopropane ring in relation to the directing group. unl.pt
| Reagent/Method | Stereochemical Principle | Expected Outcome for Silyl-Substituted Precursor |
| Diazomethane (B1218177) (photolytic) | Concerted, stereospecific addition | cis/trans stereochemistry of alkene is retained in the cyclopropane product. masterorganicchemistry.com |
| Simmons-Smith (Et₂Zn, CH₂I₂) | Directed by coordinating groups (e.g., -OH) | High syn selectivity relative to the directing group. unl.pt |
| Chiral Auxiliary Approach | Substrate-controlled facial selectivity | High diastereoselectivity and enantioselectivity after auxiliary removal. rsc.org |
| Metal-Catalyzed (e.g., Rh, Co) | Catalyst-controlled stereoselection | Diastereo- and enantioselectivity determined by the chiral ligand. nih.gov |
The table above provides an interactive overview of different cyclopropanation methods and their stereochemical implications.
An alternative and powerful route to silyl-substituted cyclopropanes involves the rsc.orgnih.gov- or nih.govnih.gov-Wittig rearrangement of silyl-substituted cyclic ethers. Research on 2-silyl-5,6-dihydro-(2H)-pyrans has shown that these precursors can undergo regiodivergent ring contraction to yield either α-silylcyclopentenols (via rsc.orgnih.gov-rearrangement) or (α-cyclopropyl)acylsilanes (via nih.govnih.gov-rearrangement). nih.gov Similarly, 4-silyl-5,6-dihydropyrans have been shown to undergo highly selective nih.govnih.gov-Wittig rearrangements to afford silylcyclopropyl acetaldehydes, which are structurally very similar to this compound. msu.edu
The stereocontrol in these rearrangements is a key feature. The reaction proceeds through the deprotonation of the silyl-substituted ether, followed by a rearrangement that can be highly diastereoselective. nih.gov The selectivity between the rsc.orgnih.gov- and nih.govnih.gov-pathways, and thus the final product structure, is influenced by both steric and electronic factors within the starting material. nih.gov For example, the presence of electron-donating groups on an aryl substituent might favor the nih.govnih.gov-pathway leading to the cyclopropane derivative, while electron-withdrawing groups favor the rsc.orgnih.gov-pathway. nih.gov
Stereoconvergence in Reaction Pathways
A remarkable aspect of the Wittig rearrangement approach to silylcyclopropanes is the phenomenon of stereoconvergence. nih.gov This is observed when different diastereomers of the starting material react to form a single diastereomer of the product. nih.gov For instance, in the rearrangement of 2-silyl-5,6-dihydro-6-aryl-(2H)-pyrans, both the cis and trans diastereomers converge to a single rsc.orgnih.gov- or nih.govnih.gov-Wittig product with high diastereoselectivity. nih.gov
This stereoconvergence implies the intermediacy of a common, rapidly equilibrating species after the initial deprotonation step. nih.gov The differing reactivities of the starting diastereomers are overcome as they both proceed through this common intermediate, and the stereochemistry of the final product is determined by the energetically favored transition state leading from this intermediate. nih.gov This is a synthetically powerful feature, as it means that a mixture of diastereomers in the starting material can be converted into a single, stereochemically pure product, simplifying purification and maximizing yield. nih.gov
The table below summarizes the stereoconvergent outcomes observed in the Wittig rearrangement of a model silyl-dihydropyran system.
| Starting Diastereomer | Reaction Pathway | Product | Diastereomeric Outcome |
| cis-2-Silyl-dihydropyran | nih.govnih.gov-Wittig Rearrangement | (α-Cyclopropyl)acylsilane | Single Diastereomer |
| trans-2-Silyl-dihydropyran | nih.govnih.gov-Wittig Rearrangement | (α-Cyclopropyl)acylsilane | Same Single Diastereomer |
This interactive table illustrates the principle of stereoconvergence in Wittig rearrangements leading to silylcyclopropane derivatives.
Influence of Reaction Conditions on Stereochemical Outcome
The conditions under which a reaction is performed can have a profound impact on its stereochemical outcome. Factors such as temperature, solvent, the nature of the base used for deprotonation, and the presence of additives can alter transition state energies and favor the formation of one diastereomer over another.
In the context of diastereoselective cyclopropanation, the choice of solvent can influence the aggregation state and reactivity of organometallic reagents, thereby affecting diastereoselectivity. unl.pt For example, in directed Simmons-Smith reactions, coordinating solvents can compete with the substrate's directing group, potentially lowering the diastereomeric ratio.
For Wittig rearrangements, the choice of base and counterion can be critical. The initial deprotonation step generates a lithiated intermediate, and the coordination state of the lithium cation can influence the subsequent rearrangement pathway and its stereoselectivity. The temperature is also a key variable; Wittig rearrangements are often conducted at low temperatures to control the reactivity of the organolithium intermediates. Warming the reaction mixture can sometimes lead to equilibration of intermediates or the activation of alternative reaction pathways, potentially eroding stereoselectivity. While specific studies on the influence of reaction conditions on the stereochemistry of this compound are not extensively detailed in the literature, the general principles derived from studies of closely related silylcyclopropanes and cyclopropane carboxaldehydes are directly applicable. rsc.orgnih.govmsu.edu
Applications in Complex Molecule Synthesis and Advanced Organic Transformations
1-(Trimethylsilyl)cyclopropane-1-carbaldehyde as a Versatile Building Block
The unique structural features of this compound—the strained three-membered ring, the reactive carbonyl group, and the influential silyl (B83357) group—render it a highly versatile intermediate in organic synthesis. The trimethylsilyl (B98337) group, in particular, can stabilize adjacent cationic charges and influence the regioselectivity of ring-opening reactions, expanding its synthetic utility beyond that of simple cyclopropane (B1198618) carbaldehydes.
The aldehyde functional group readily participates in classic anionic additions, serving as an electrophile for organometallic reagents and enolates. However, its most notable reactivity is observed in cationic processes. Under acidic conditions, the aldehyde can be activated to form an oxocarbenium ion. This intermediate can trigger a cascade of reactions, most notably involving the cleavage of the strained cyclopropane ring. The ring-opening is driven by the release of approximately 27 kcal/mol of ring strain. This process generates a stabilized cyclopropylcarbinyl cation, a highly reactive species that can undergo various rearrangements and subsequent reactions. nih.gov The presence of the trimethylsilyl group can further stabilize this cationic intermediate, guiding the reaction pathway toward specific outcomes. nih.gov This cationic reactivity is fundamental to the Prins cyclization, where the compound demonstrates significant utility. beilstein-journals.org
The concept of 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org While not a classic 1,3-dipole itself, this compound can function as a synthetic equivalent. The acid-catalyzed opening of the cyclopropane ring can generate a zwitterionic or diradical intermediate that possesses the characteristics of a 1,3-dipole. This reactive species can then be trapped intramolecularly or intermolecularly by a suitable dipolarophile, such as an alkene or alkyne, to form five-membered rings. youtube.com This reactivity paradigm allows for ring-expansion and annulation (ring-forming) strategies that are central to building complex polycyclic systems. chemrxiv.org
Synthetic Utility in Forming Polycyclic and Heterocyclic Scaffolds
The ability to engage in controlled ring-opening and cyclization cascades makes this compound an excellent starting material for the synthesis of complex ring systems, which are common motifs in natural products and pharmaceuticals.
The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, is a cornerstone for the synthesis of tetrahydropyran (B127337) rings—a scaffold present in numerous bioactive natural products. nih.govresearchgate.net Cyclopropane carbaldehydes, including the trimethylsilylated variant, have been effectively employed in this reaction. beilstein-journals.org
In a typical sequence, a Lewis acid like titanium tetrachloride (TiCl₄) activates the aldehyde. This is followed by an intramolecular attack from an alkyne or alkene moiety on the activated carbonyl, leading to the formation of a cyclic oxocarbenium intermediate. Subsequent attack by a nucleophile, often a halide from the Lewis acid, on the cyclopropane ring induces its opening and completes the formation of a fused or substituted tetrahydropyran ring. beilstein-journals.org The presence of the silyl group can favor the Prins cyclization pathway over competing reactions like 2-oxonia- researchgate.netresearchgate.net-sigmatropic rearrangements. researchgate.net
Below is a table summarizing the application of cyclopropane carbaldehydes in Prins-type cyclizations to yield tetrahydropyran derivatives.
| Reactants | Catalyst/Reagents | Product | Yield | Key Features |
|---|---|---|---|---|
| Cyclopropane Carbaldehyde, 3-Butyn-1-ol | TiCl₄ | Fused Dihalogenated Tetrahydropyran | Up to 80% | High diastereoselectivity, formation of fused bicyclic system. beilstein-journals.org |
| Homoallylic Alcohol, Aldehyde | Various Lewis/Brønsted Acids | Substituted Tetrahydropyran | Good to Excellent | General method for THP synthesis. nih.gov |
| Vinylsilyl Alcohol, Aldehyde | Lewis Acid | Substituted Tetrahydropyran | High | Silyl group directs cyclization pathway. nih.gov |
Beyond simple heterocycles, the reactivity of this compound is well-suited for constructing more elaborate spirocyclic and fused-ring systems. nih.govnih.gov Fused-ring systems are a direct outcome of intramolecular reactions like the Prins cyclization, where the newly formed tetrahydropyran ring is fused to the remnant of the reacting partner. beilstein-journals.orgorganic-chemistry.org
The synthesis of spirocycles—compounds where two rings share a single atom—can be achieved through dearomative cycloaddition reactions. For instance, the reaction of a nitrone with an aryne can generate a transient intermediate that undergoes a sigmatropic rearrangement to yield spirocyclic pyrrolines. nih.gov While not a direct application of the title compound, this illustrates the advanced strategies where cyclopropyl (B3062369) building blocks can participate to create complex spirocyclic architectures.
Precursor for Other Functionalized Silylcyclopropanes
The aldehyde group in this compound is a versatile handle for further chemical modification, allowing access to a wide array of other functionalized silylcyclopropanes. These derivatives retain the valuable silylcyclopropane core while introducing new reactive capabilities. Silylcyclopropanes are known to be valuable synthetic intermediates, capable of reacting with both electrophiles and nucleophiles. msu.edu
Standard organic transformations can be applied to the aldehyde:
Oxidation to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent provides 1-(trimethylsilyl)cyclopropane-1-carboxylic acid.
Reduction with agents such as sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding alcohol, [1-(trimethylsilyl)cyclopropyl]methanol.
Reductive amination can convert the aldehyde into various primary, secondary, or tertiary amines.
Wittig-type reactions can transform the carbonyl into a carbon-carbon double bond, elongating the carbon chain.
These transformations significantly broaden the synthetic potential of the initial building block, making it a gateway to a diverse family of functionalized silylcyclopropanes for use in further synthetic endeavors.
Transformations to Cyclopropyl Silyl Ketones and Alcohols
This compound serves as a versatile intermediate for the synthesis of more complex cyclopropane derivatives, including corresponding alcohols and ketones. These transformations leverage well-established organic chemistry reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Synthesis of Cyclopropyl Silyl Alcohols
The aldehyde functionality of this compound can be readily converted into primary or secondary alcohols through reduction or the addition of organometallic reagents.
Reduction to Primary Alcohol
The reduction of the aldehyde group provides direct access to the primary alcohol, [1-(trimethylsilyl)cyclopropyl]methanol. This transformation is typically achieved with high efficiency using standard hydride reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters. studylib.netmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. chemguide.co.uklibretexts.org
Table 1: Reduction of this compound
| Reaction | Starting Material | Reagents & Conditions | Product | Yield |
| Hydride Reduction | This compound | 1. Sodium borohydride (NaBH₄) 2. Methanol (Solvent) 3. Aqueous workup | [1-(trimethylsilyl)cyclopropyl]methanol | High (Typical) |
Synthesis of Secondary Alcohols via Organometallic Addition
To generate secondary alcohols, where a new carbon-carbon bond is formed, organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) are employed. thermofisher.com These reagents act as potent carbon nucleophiles, attacking the carbonyl carbon of this compound. The subsequent acidic workup protonates the intermediate alkoxide, affording a secondary alcohol. This method allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents.
Table 2: Organometallic Addition to this compound
| Reaction | Starting Material | Reagents & Conditions | Product | Yield |
| Grignard Addition | This compound | 1. Alkyl/Aryl magnesium halide (R-MgX) in THF/Ether 2. Aqueous acidic workup (e.g., NH₄Cl) | 1-[1-(trimethylsilyl)cyclopropyl]alkanol/arylmethanol | Good to High (Typical) |
Synthesis of Cyclopropyl Silyl Ketones
The conversion of an aldehyde to a ketone requires a reversal of the carbonyl carbon's polarity, a concept known as "umpolung". yorku.canih.gov This can be achieved directly through a multi-step sequence or indirectly via an alcohol intermediate.
Synthesis via Umpolung (Dithiane Route)
One of the most effective umpolung strategies involves the temporary conversion of the aldehyde into a 2-substituted-1,3-dithiane. scielo.brprinceton.edu This multi-step process transforms the electrophilic carbonyl carbon into a nucleophilic species that can react with electrophiles.
Thioacetal Formation: The aldehyde reacts with 1,3-propanedithiol (B87085) under Lewis acid catalysis to form the corresponding 1,3-dithiane (B146892) derivative. uwindsor.ca
Deprotonation: The C-H bond at the 2-position of the dithiane (the former formyl proton) is now acidic enough to be removed by a strong base, typically n-butyllithium (n-BuLi), generating a stabilized carbanion. princeton.eduuwindsor.ca
Alkylation: This nucleophilic carbanion is then treated with an alkyl halide (R-X), forming a new carbon-carbon bond.
Hydrolysis: The dithiane group is removed, often with the aid of a thiophilic agent like mercury(II) chloride, to unmask the ketone functionality. scielo.bruwindsor.ca
This sequence effectively converts the C-H bond of the aldehyde into a C-R bond, yielding the desired cyclopropyl silyl ketone.
Table 3: Ketone Synthesis via the Dithiane Umpolung Strategy
| Step | Transformation | Reagents & Conditions | Intermediate/Product |
| 1 | Thioacetal Formation | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | 2-[1-(trimethylsilyl)cyclopropyl]-1,3-dithiane |
| 2 | Deprotonation | n-Butyllithium (n-BuLi) in THF, -78 °C to 0 °C | Lithiated dithiane anion |
| 3 | Alkylation | Alkyl halide (R-X) | 2-Alkyl-2-[1-(trimethylsilyl)cyclopropyl]-1,3-dithiane |
| 4 | Deprotection | Mercury(II) chloride (HgCl₂), water, acetonitrile | Alkyl [1-(trimethylsilyl)cyclopropyl] ketone |
Synthesis via Oxidation of a Secondary Alcohol Intermediate
A reliable two-step alternative to umpolung involves the creation and subsequent oxidation of a secondary alcohol.
Organometallic Addition: As described previously, this compound is treated with an organometallic reagent (e.g., R-Li or R-MgX) to produce a secondary alcohol.
Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone. Mild oxidation conditions, such as those employed in a Swern oxidation (using oxalyl chloride and DMSO) or with Dess-Martin periodinane, are often preferred to prevent potential side reactions or cleavage of the carbon-silicon bond. scielo.br
This two-step approach is a highly versatile and common method for synthesizing ketones from aldehydes.
Table 4: Two-Step Ketone Synthesis via Alcohol Oxidation
| Step | Transformation | Reagents & Conditions | Product |
| 1 | Organometallic Addition | 1. R-MgX or R-Li 2. Aqueous workup | 1-[1-(trimethylsilyl)cyclopropyl]alkanol |
| 2 | Oxidation | Swern Oxidation or Dess-Martin Periodinane (DMP) in CH₂Cl₂ | Alkyl [1-(trimethylsilyl)cyclopropyl] ketone |
Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For derivatives of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde, ¹H and ¹³C NMR are fundamental in confirming the presence of the key functional groups: the trimethylsilyl (B98337) group, the cyclopropane (B1198618) ring, and the aldehyde.
The ¹H NMR spectrum of a substituted cyclopropane, such as this compound, would exhibit characteristic signals. The protons of the trimethylsilyl group would appear as a sharp singlet, typically far upfield (around 0 ppm), due to the electropositive nature of silicon. The aldehyde proton would resonate significantly downfield (typically between 9 and 10 ppm). The protons on the cyclopropane ring would present as a complex set of multiplets in the upfield region (generally between 0 and 2 ppm), with their exact chemical shifts and coupling constants being highly sensitive to the stereochemistry of the molecule.
The analysis of coupling constants (J-values) is particularly crucial. Geminal couplings (²J) between protons on the same carbon atom, and vicinal couplings (³J) between protons on adjacent carbons, provide invaluable information about the geometry of the cyclopropane ring. It is a known characteristic that in cyclopropane systems, the cis vicinal coupling constant is typically larger than the trans vicinal coupling constant, a feature that is instrumental in assigning relative stereochemistry.
A representative, though hypothetical, ¹H NMR data table for this compound is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si(CH₃)₃ | ~0.1 | s | - |
| CH₂ (cyclopropyl) | ~0.8 - 1.5 | m | - |
| CHO | ~9.5 | s | - |
| Note: This is a generalized representation. Actual values can vary based on solvent and other experimental conditions. |
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbon of the aldehyde group would appear significantly downfield (~200 ppm), while the carbons of the trimethylsilyl group would be upfield (~0 ppm). The carbons of the cyclopropane ring would resonate at intermediate chemical shifts.
In reactions involving this compound, the formation of new stereocenters can lead to mixtures of diastereomers. NMR spectroscopy is the primary method for determining the ratio of these stereoisomers in a product mixture. researchgate.net By integrating the signals corresponding to specific, non-overlapping protons of each diastereomer, a quantitative measure of their relative abundance can be obtained. rsc.orgnih.gov
For instance, in a reaction where a nucleophile adds to the aldehyde carbonyl, a new chiral center is formed. The resulting product can exist as two diastereomers if another stereocenter is present in the molecule or the reactant. The protons adjacent to the newly formed stereocenter will have slightly different chemical environments in each diastereomer, leading to distinct signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio (d.r.) of the product mixture. researchgate.net Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra by collapsing multiplets into singlets, which greatly enhances spectral resolution and allows for more accurate determination of diastereomeric ratios, even in crowded spectral regions. nih.gov
Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., in-situ monitoring)
Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions, often referred to as in-situ monitoring, provide a window into the dynamic changes occurring in the reaction vessel. spectroscopyonline.com These methods are invaluable for identifying transient intermediates and elucidating reaction pathways. researchgate.net
For reactions involving this compound, such as ring-opening reactions, in-situ NMR spectroscopy can be a powerful tool. researchgate.net By acquiring NMR spectra at various time points throughout the reaction, the disappearance of starting materials, the appearance of products, and the formation and decay of any observable intermediates can be tracked. This kinetic data provides deep mechanistic insights.
Other advanced spectroscopic methods that could be applied to study the reaction mechanisms of this compound include:
In-situ Infrared (IR) Spectroscopy: This technique can monitor changes in vibrational frequencies associated with specific functional groups. For example, the disappearance of the aldehyde C=O stretch and the appearance of new vibrational bands can be followed in real-time.
Mass Spectrometry: While not typically an in-situ technique for solution-phase reactions, rapid sampling and analysis by mass spectrometry can provide information on the masses of intermediates and products, aiding in mechanistic proposals.
The application of these advanced methodologies provides a comprehensive understanding of the chemical behavior of this compound, from its static structure to its dynamic reactivity.
Future Directions and Emerging Research in 1 Trimethylsilyl Cyclopropane 1 Carbaldehyde Chemistry
Development of Novel Catalytic and Stereoselective Syntheses
A primary focus of future research is the development of more efficient, catalytic, and stereoselective methods to synthesize 1-(trimethylsilyl)cyclopropane-1-carbaldehyde and related structures. While traditional methods exist, emerging strategies aim to improve atom economy, reduce waste, and provide precise control over stereochemistry, which is crucial for applications in fields like medicinal chemistry and materials science.
Key areas of development include:
Transition-Metal-Catalyzed Cyclopropanation: The use of transition metals to catalyze the transfer of carbene fragments to olefins is a powerful method for cyclopropane (B1198618) synthesis. unl.pt Future research will likely focus on the development of catalysts that can efficiently handle silyl-substituted diazo compounds or other carbene precursors to react with vinylsilanes. For instance, methodologies involving the catalytic generation of zinc silylcarbenoids from enynones have been reported for the synthesis of silylcyclopropanes. researchgate.net Similarly, iron(II) complexes and metallophthalocyanines have shown promise in catalyzing the cyclopropanation of olefins with trimethylsilyldiazomethane (B103560), offering a stereoselective route to silylcyclopropanes. msu.edu
Palladium-Catalyzed Cyclizations: One-pot palladium(0)-catalyzed tandem alkylation and S N' cyclization reactions represent a promising strategy. acs.orgnih.gov This approach can provide highly functionalized cyclopropanes with high diastereoselectivity. acs.orgnih.gov Adapting this methodology for silyl-substituted substrates could provide a direct and stereocontrolled route to the target compound.
Michael-Initiated Ring Closure (MIRC): The MIRC reaction, which combines ylides with electron-deficient olefins, is a classic and effective method for cyclopropane formation. thieme-connect.com Research is ongoing to develop catalytic and asymmetric versions of this reaction. The development of novel chiral ylides or catalysts could enable the enantioselective synthesis of this compound.
Halogen-Metal Exchange Reactions: The stereoselective functionalization of cyclopropane derivatives using successive bromine/magnesium and sulfoxide (B87167)/magnesium exchange reactions offers access to stereocontrolled quaternary centers on a cyclopropane ring. acs.org This approach allows for the retention of configuration during reactions with various electrophiles, providing a pathway to highly substituted cyclopropanes. acs.org
| Strategy | Catalyst/Reagent Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Catalytic Cyclopropanation | Iron(II), Rhodium(II), Copper(I), Metallophthalocyanines | High efficiency, potential for stereocontrol. unl.ptmsu.edu | Stereoselective synthesis of silylcyclopropanes from olefins and trimethylsilyldiazomethane has been demonstrated. msu.edu |
| Palladium-Catalyzed Cyclization | Palladium(0) complexes | One-pot synthesis, high diastereoselectivity (de 88–100%). acs.orgnih.gov | Provides highly functionalized cyclopropanes from α-substituted carbonitriles and 1,4-dichlorobut-2-ene. acs.orgnih.gov |
| Zinc Silylcarbenoids | ZnCl₂ | Inexpensive, low-toxicity catalyst. researchgate.net | Effective for the preparation of 1-furyl-1-(silyl)cyclopropanes from enynones. researchgate.net |
| Halogen/Magnesium Exchange | Grignard Reagents (e.g., i-PrMgCl) | High retention of configuration, access to stereodefined quaternary centers. acs.org | Successful in the stereoselective synthesis of functionalized cyclopropylmagnesium reagents. acs.org |
Exploration of New Reactivity Modes and Transformative Reactions
The strained ring and the presence of both a silyl (B83357) and an aldehyde group endow this compound with unique reactivity. Future research will continue to explore novel transformations that leverage these features to access diverse molecular architectures.
Ring-Opening Reactions: Vicinally donor-acceptor substituted cyclopropanes are known to undergo ring-opening reactions, leading to polyfunctional acyclic compounds or heterocyclic systems. acs.org The aldehyde group in the target molecule acts as an acceptor, and the trimethylsilyl (B98337) group can stabilize an adjacent carbanion or carbocation, facilitating regioselective ring-opening under nucleophilic, electrophilic, or thermal conditions.
Rearrangement Reactions: Silyl-substituted rings can undergo unique rearrangements. For example, 4-silyl-5,6-dihydropyrans have been shown to undergo highly selective thieme-connect.comacs.org-Wittig rearrangements to produce silylcyclopropanes. msu.edunih.govacs.org Investigating the potential for analogous rearrangements starting from or leading to this compound could open new synthetic pathways.
Reactions of Silacyclopropanes: While distinct from silylcyclopropanes, the chemistry of silacyclopropanes (where silicon is part of the ring) offers insights into potential transformations. Silacyclopropanes undergo stereospecific and regioselective carbon-carbon bond-forming reactions under mild conditions, often catalyzed by metal salts. scispace.comnih.gov Exploring whether silylcyclopropanes can be converted to transient silacyclopropane-like intermediates could unlock new reactivity. For instance, palladium complexes can catalyze the reaction of silacyclopropanes with alkynes, leading to either insertion products or silylene-transfer products like siloles. scispace.com
A "transformative reaction" is a chemical reaction that results in a significant change in the molecular skeleton, often building complexity rapidly. keqingmains.com For silylcyclopropanes, this includes skeletal rearrangements and ring-expansion reactions.
Applications in Asymmetric Synthesis
A significant frontier in the chemistry of this compound is its application in asymmetric synthesis to produce enantiomerically pure compounds.
Chiral Auxiliary-Mediated Synthesis: A powerful strategy involves the use of chiral auxiliaries. A three-step sequence of aldol (B89426) addition, directed cyclopropanation, and retro-aldol cleavage has been developed for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.orgnih.govnih.govrsc.org In this approach, an α,β-unsaturated aldehyde reacts with a chiral auxiliary to form an aldol product. The hydroxyl group of this product then directs a diastereoselective cyclopropanation of the double bond. nih.govrsc.org Finally, a retro-aldol reaction removes the chiral auxiliary, yielding an enantiomerically enriched cyclopropane carboxaldehyde. nih.govrsc.org This method could be adapted to silyl-containing substrates to access chiral versions of the target molecule.
| Approach | Methodology | Outcome | Key Challenge/Feature |
|---|---|---|---|
| Chiral Auxiliary | Aldol / Cyclopropanation / Retro-Aldol Sequence. nih.govrsc.org | Enantiopure cyclopropane-carboxaldehydes (>95% ee). rsc.org | Uses a "temporary stereocentre" to direct cyclopropanation; requires stoichiometric auxiliary. nih.govrsc.org |
| Asymmetric Catalysis | Use of chiral palladium ligands in S N' cyclization. nih.gov | Low enantioselectivity (ee ≤ 32%) observed in some cases. nih.gov | Reversibility of the cyclization step can erode enantiomeric excess. nih.gov |
Design of Next-Generation Silylcyclopropane Reagents
Building on the chemistry of this compound, researchers are designing new silylcyclopropane reagents with enhanced reactivity, selectivity, and broader synthetic utility.
Tunable Silyl Groups: Replacing the trimethylsilyl (TMS) group with other silyl groups can modulate the reagent's properties. For instance, bulkier silyl groups could enhance diastereoselectivity in certain reactions, while groups bearing additional functionality could allow for subsequent transformations. The reactivity of silanes is known to be influenced by the substituents on the silicon atom. mdpi.com
Silylcyclopropenes as Precursors: Silylcyclopropenes are emerging as valuable precursors for generating α-silyl vinyl carbenes. rsc.org These carbenes can be trapped by alkenes in catalytic cyclopropanation reactions to afford cyclopropylsilanes with complete regio- and diastereoselectivity. rsc.org This strategy provides access to a wide range of substituted silylcyclopropanes that would be difficult to prepare otherwise.
Stable Cyclopropanone (B1606653) Equivalents: The aldehyde in the target molecule can be considered a masked version of a more reactive ketone. Research into stable yet reactive cyclopropanone equivalents, such as 1-sulfonylcyclopropanols, provides a blueprint for developing new reagents. chemrxiv.org These compounds can generate highly strained cyclopropanones under mild basic conditions, avoiding harsh reaction conditions that lead to decomposition. chemrxiv.org Designing silylated analogues of these precursors could provide a new class of reagents for formal [3+1] cycloadditions and other transformations. chemrxiv.org
The continued exploration of these research frontiers will undoubtedly lead to new discoveries and applications, solidifying the role of this compound and related compounds as powerful tools in modern organic synthesis.
Q & A
Basic: What are the optimal synthetic routes for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
Synthesis typically involves cyclopropanation of a pre-functionalized alkene followed by introduction of the aldehyde group. Key steps include:
- Cyclopropanation: Use transition-metal catalysts (e.g., Rh(II) or Cu(I)) with diazo compounds to form the cyclopropane ring. Adjusting catalyst loading (e.g., 2–5 mol%) and reaction temperature (0–25°C) can minimize side reactions .
- Aldehyde Introduction: Oxidative methods (e.g., Swern oxidation) or ozonolysis of vinylcyclopropane precursors. Solvent choice (e.g., dichloromethane vs. THF) significantly impacts yield due to steric hindrance from the bulky trimethylsilyl group .
- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the aldehyde from unreacted intermediates .
Table 1: Catalyst Screening for Cyclopropanation
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | 25 | 62 | 95 |
| Cu(OTf)₂ | 0 | 45 | 88 |
| AgOAc | 10 | 38 | 82 |
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Focus on diagnostic signals:
- Aldehyde proton: δ 9.8–10.2 ppm (singlet).
- Cyclopropane protons: δ 1.2–1.8 ppm (multiplet due to ring strain).
- Trimethylsilyl group: δ 0.1–0.3 ppm (singlet) .
- IR Spectroscopy: Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and Si–C bonds at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of trimethylsilyl group, m/z –72) .
- X-ray Crystallography: Resolve cyclopropane ring geometry and confirm stereoelectronic effects of the trimethylsilyl group .
Advanced: How does the trimethylsilyl group influence the electronic properties and reactivity of the cyclopropane ring and aldehyde moiety?
Methodological Answer:
- Electron Donation: The trimethylsilyl group exerts a +I effect, stabilizing adjacent carbocations and altering cyclopropane ring strain. This increases susceptibility to ring-opening reactions (e.g., nucleophilic attack at the aldehyde) .
- Steric Effects: Bulky Si(CH₃)₃ hinders approach of reagents, directing reactivity to less sterically shielded sites (e.g., aldehyde position).
- Computational Validation: DFT calculations (B3LYP/6-31G*) can model charge distribution. For example, Natural Bond Orbital (NBO) analysis shows hyperconjugation between Si–C σ* and cyclopropane C–C bonds .
Advanced: What strategies can mitigate decomposition pathways of this compound under different storage conditions?
Methodological Answer:
- Low-Temperature Storage: Store at –20°C under inert gas (argon) to prevent aldol condensation or oxidation. Silica gel desiccants reduce hydrolysis of the aldehyde group .
- Stabilizing Additives: Add 1–2% hydroquinone to inhibit radical-mediated degradation.
- Light Sensitivity: Amber vials prevent photochemical ring-opening, which accelerates in UV light (λ < 400 nm) .
Table 2: Stability Under Different Conditions
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| 25°C, air | 7 | Aldol adducts |
| –20°C, argon | >90 | None detected |
| 25°C, UV exposure | 3 | Ring-opened diene |
Advanced: How can computational methods predict regioselectivity in reactions involving this compound?
Methodological Answer:
- Transition-State Modeling: Use Gaussian or ORCA to calculate activation energies for competing pathways (e.g., nucleophilic attack at aldehyde vs. cyclopropane).
- Frontier Molecular Orbital (FMO) Analysis: Identify HOMO/LUMO interactions. The aldehyde LUMO (–10.2 eV) is more electrophilic than the cyclopropane ring (–8.5 eV), favoring nucleophilic addition at the carbonyl .
- MD Simulations: Track solvent effects (e.g., polar aprotic solvents stabilize zwitterionic intermediates in Stork enamine reactions) .
Basic: What are the key challenges in analyzing contradictory data on the compound’s reactivity across studies?
Methodological Answer:
- Variable Reaction Conditions: Discrepancies in solvent polarity, catalyst purity, or moisture content (e.g., trace water accelerates hydrolysis). Standardize protocols using anhydrous solvents (<50 ppm H₂O) .
- Characterization Artifacts: Impurities from incomplete purification can mimic new products. Cross-validate findings via multiple techniques (e.g., NMR + HRMS) .
- Mechanistic Ambiguity: Use isotopic labeling (e.g., D₂O quenching) or in situ monitoring (Raman spectroscopy) to resolve competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
